1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Lipophilicity Chromatographic retention ADME prediction

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3) is a 1,3-dialkyl-substituted pyrazole-5-carboxylate ester with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g·mol⁻¹. The compound features an ethyl ester at the 5-position, an n-propyl group at the 3-position, and an N¹-ethyl substituent that distinguishes it from the more commonly encountered N¹-methyl analogs.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 139756-15-3
Cat. No. B162605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
CAS139756-15-3
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1)C(=O)OCC)CC
InChIInChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3
InChIKeyMVJRWZJSSDYLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3): Core Physicochemical and Structural Profile


1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3) is a 1,3-dialkyl-substituted pyrazole-5-carboxylate ester with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g·mol⁻¹ . The compound features an ethyl ester at the 5-position, an n-propyl group at the 3-position, and an N¹-ethyl substituent that distinguishes it from the more commonly encountered N¹-methyl analogs [1]. Computed physicochemical parameters include a predicted logP of 2.03 and a topological polar surface area (TPSA) of 44.12 Ų . This pyrazole ester serves primarily as a synthetic intermediate in the preparation of pyrazolo[4,3‑d]pyrimidinone derivatives and related heterocyclic scaffolds of pharmaceutical relevance [2].

Why N¹‑Methyl Analogs Cannot Substitute for 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3) in Regulated and Synthetic Workflows


Within the 1-alkyl-3-propyl-pyrazole-5-carboxylate series, the seemingly minor change from N¹‑methyl to N¹‑ethyl exerts a quantifiable shift in lipophilicity (ΔlogP ≈ +0.48) that alters both chromatographic retention and downstream reactivity profiles . In synthetic practice, this substitution directly determines the isomeric outcome of key coupling steps: patents disclose that attempts to prepare the N¹‑methyl analog via alkylation of 3-propyl-pyrazole-5-carboxylate with dimethyl sulfate routinely produce isomeric mixtures requiring labor‑intensive chromatographic separation, whereas the corresponding N¹‑ethyl compound can be accessed without reported isomer contamination [1]. Furthermore, in pharmaceutical impurity control, the N¹‑ethyl substitution pattern defines Sildenafil Impurity 8 (CAS 139755-98-9) — a reference standard for which the N¹‑methyl analog is structurally and analytically inappropriate [2]. These physicochemical, synthetic, and regulatory divergences mean that the two esters are not functionally interchangeable in any workflow that requires reproducible retention times, unambiguous impurity identification, or regiochemically defined intermediates.

Quantitative Differentiation of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3) Against the Closest N¹‑Methyl Analog (CAS 133261-07-1)


Lipophilicity Advantage: +0.48 LogP Units Higher than 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

The 1-ethyl-3-propyl-pyrazole-5-carboxylate ester exhibits a computed logP of 2.03, compared to a logP of 1.55 for the 1-methyl-3-propyl analog (CAS 133261-07-1) from the same computational database . The absolute difference of +0.48 logP units translates to a predicted ~3‑fold higher octanol/water partition coefficient, which is sufficient to alter reversed‑phase HPLC retention times by several minutes under standard gradient conditions and to influence passive membrane permeability predictions in early‑stage drug discovery .

Lipophilicity Chromatographic retention ADME prediction

Synthesis Regioselectivity: 1-Methyl Analog Requires Isomer Separation; 1-Ethyl Analog Not Associated with Isomer Contamination in Patent Disclosures

U.S. Patent 6,297,386 explicitly states that the preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate by alkylation of ethyl 3-n-propyl-pyrazole-5-carboxylate with dimethyl sulfate 'forms a mixture comprising the two isomeric N-methyl-pyrazoles, requiring complicated separation by means of chromatographic methods' [1]. In contrast, the same patent describes the preparation of the 1-ethyl-3-propyl ester (the present compound) from the identical starting material using diethyl sulfate or triethyloxonium tetrafluoroborate without any mention of isomer formation or the need for chromatographic separation [1]. The differential is not a direct yield comparison — yields for the 1-methyl analog are not reported due to the inseparable isomer mixture — but rather a documented regiochemical ambiguity that renders the 1-methyl analog inherently more costly to obtain in isomerically pure form [1].

Regioselective alkylation Process chemistry Isomeric purity

Pharmaceutical Reference Standard Utility: Sole Precursor to Sildenafil Impurity 8 (CAS 139755-98-9); 1-Methyl Analog Cannot Serve This Function

The 1-ethyl-3-propyl substitution pattern is the defining structural feature of Sildenafil Impurity 8 (CAS 139755-98-9), a compendial impurity reference standard used in method validation and quality control for Sildenafil citrate drug substance and finished product [1]. The core API intermediate — 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 133261-07-1) — yields the active 1-methyl-3-propyl sildenafil scaffold and is structurally incapable of generating the 1‑ethyl impurity [2]. Any laboratory tasked with synthesizing, characterizing, or quantifying Sildenafil Impurity 8 must procure the 1‑ethyl‑3‑propyl ester as the essential precursor; substitution with the 1‑methyl analog would produce a different, non‑compendial impurity that fails identity confirmation against the official reference standard.

Pharmaceutical impurity Analytical reference standard Regulatory compliance

Priority Application Scenarios for 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3) Driven by Differential Evidence


Synthesis and Certification of Sildenafil Impurity 8 Reference Standard

Procurement of CAS 139756-15-3 is mandatory for any laboratory that must synthesize, characterize, or supply Sildenafil Impurity 8 (CAS 139755-98-9) for ANDA regulatory submissions or commercial quality control. The 1‑ethyl‑3‑propyl substitution pattern is the structural determinant of this compendial impurity, and no alternative N¹‑alkyl ester can produce the correct impurity identity [1].

Medicinal Chemistry Exploration of N¹‑Ethyl Pyrazolo[4,3‑d]pyrimidinone Analog Series

In structure–activity relationship (SAR) campaigns targeting PDE5 or related phosphodiesterase isoforms, the +0.48 logP increment relative to the N¹‑methyl analog provides a deliberate lipophilicity adjustment that can modulate target residence time, off‑rate, and metabolic stability. The compound’s cleaner synthetic profile — free of the isomeric contamination that plagues the N¹‑methyl analog preparation [2] — reduces downstream purification burden and ensures unambiguous biological testing of the intended N¹‑ethyl regioisomer.

Chromatographic Method Development and Validation Using Differentiated Retention Behavior

The 1‑ethyl and 1‑methyl analogs show a calculated logP difference of 0.48 units , sufficient to generate baseline resolution under reversed‑phase HPLC conditions. This makes CAS 139756-15-3 a valuable system suitability marker or resolution test compound when developing purity methods for pyrazole‑containing drug substances where both N¹‑alkyl variants may co‑exist as process impurities.

Process Chemistry Scale‑Up of N¹‑Alkyl‑Pyrazole‑5‑Carboxylates with Reduced Isomer Burden

For kilogram‑scale syntheses, the documented absence of isomeric N‑ethyl‑pyrazole contamination during alkylation of the 3‑propyl‑pyrazole‑5‑carboxylate precursor with diethyl sulfate [2] translates to lower solvent consumption, reduced waste generation, and higher throughput compared to the N¹‑methyl route, where chromatographic isomer separation is identified as a necessary, costly step [2].

Quote Request

Request a Quote for 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.